![molecular formula C13H16N2 B1441266 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole CAS No. 1242925-85-4](/img/structure/B1441266.png)
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Overview
Description
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole, also known as ETAI, is a heterocyclic compound. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves several steps. Serotonins were found to produce 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines under basic conditions .Molecular Structure Analysis
The molecular formula of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is C13H16N2. The molecular weight is 200.28 g/mol.Chemical Reactions Analysis
The chemical reactions of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than β-carbolines .Scientific Research Applications
Ergot Alkaloid Derivatives
This compound is also involved in the creation of ergot alkaloid derivatives, which are significant due to their medicinal properties. Ergot alkaloids have applications ranging from the treatment of migraines to the potential for creating novel psychoactive drugs .
Novel Synthetic Methods
Researchers have developed novel synthetic methods using this compound as a starting point. These methods can lead to the efficient production of various biologically active substances, which could be promising for future drug development .
Biological Activity in Cancer Treatment
Indole derivatives, including 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole , have been studied for their biological activity against cancer cells. Their role in cell biology makes them important candidates for the treatment of various types of cancer .
Aldose and Aldehyde Reductase Inhibition
The derivatives of this compound have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in diabetic complications, and their inhibition can be beneficial in treating or preventing such conditions .
Anti-HIV Potential
There has been research into the potential of indole derivatives as anti-HIV agents. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives, indicating the possibility of using these compounds in HIV treatment strategies .
properties
IUPAC Name |
3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSXZVZRCSFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2CCNCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



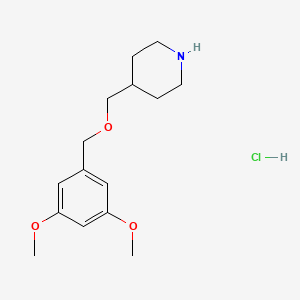
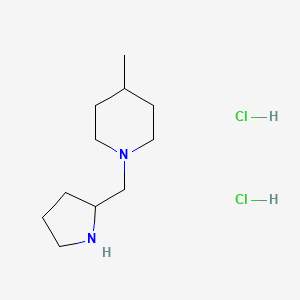
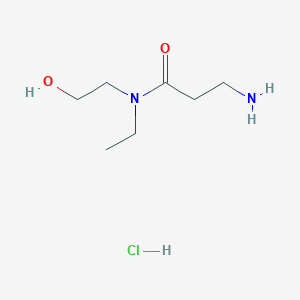
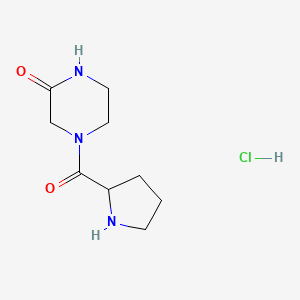
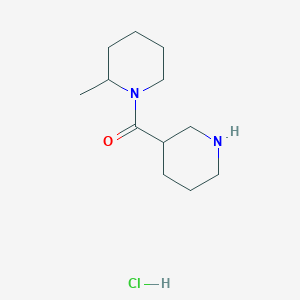


![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)
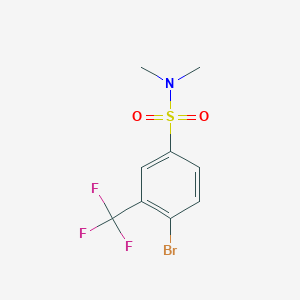
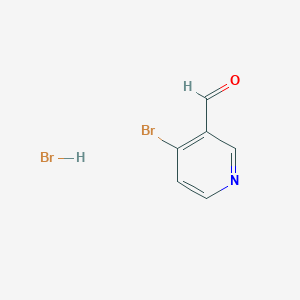
![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
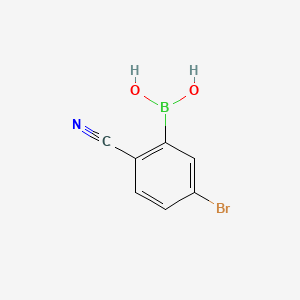
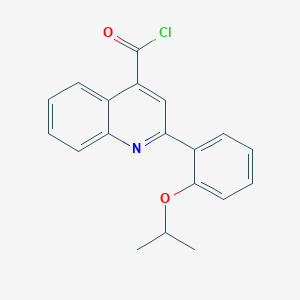
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)